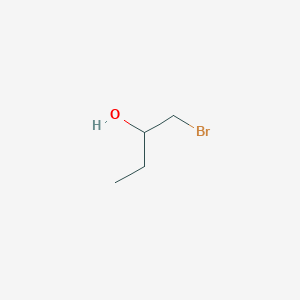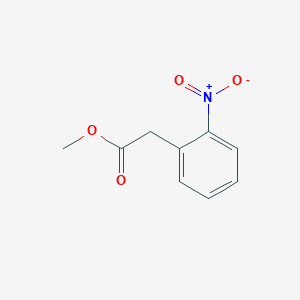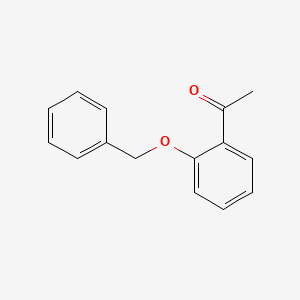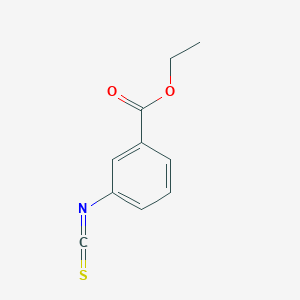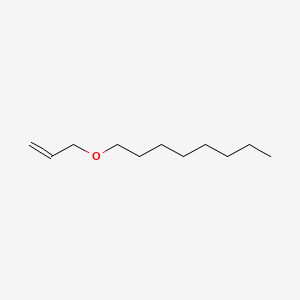
Allyl bromoacetate
Vue d'ensemble
Description
Allyl bromoacetate is a chemical compound with the molecular formula C5H7BrO2 and a molecular weight of 179.01 . It is also known by other names such as Acetic acid, broMo-, 2-propenyl ester and Allyl 2-bromoacetate .
Synthesis Analysis
The synthesis of Allyl bromoacetate involves the rearrangement of allyl α-bromoacetates with Zn dust, a process known as the Reformatsky-Claisen rearrangement . This rearrangement has been less utilized compared to the Ireland-Claisen rearrangement, which is widely used in the synthesis of a diverse range of natural products .
Molecular Structure Analysis
The molecular structure of Allyl bromoacetate is represented by the linear formula C5H7BrO2 . The IUPAC Standard InChI is InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 .
Chemical Reactions Analysis
Allyl bromoacetate undergoes the allylic bromination reaction, which is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes . These are significant building blocks in chemical synthesis .
Physical And Chemical Properties Analysis
Allyl bromoacetate has a density of 1.457, a boiling point of 175.2 °C at 760 mmHg, and a refractive index of 1.473 . It is also characterized by a flash point of 59.7 °C .
Applications De Recherche Scientifique
Reformatsky-Claisen Rearrangement
The rearrangement of allyl α-bromoacetates with Zn dust is known as the Reformatsky-Claisen rearrangement . This rearrangement has been widely used in the synthesis of a diverse range of natural products . The Zn-mediated Reformatsky-Claisen rearrangement has not been utilized as often .
Synthesis of Natural Products
The Ireland-Claisen rearrangement, which also involves the use of allyl bromoacetate, has been widely used in the synthesis of a diverse range of natural products . This method provides useful building blocks for the synthesis of natural products .
Bromination of Organic Molecules
Allyl bromoacetate is used in the bromination of organic molecules . The bromination process has been extensively studied, and there is still a demand for safe and sustainable methodologies .
Electrochemical Bromofunctionalization of Alkenes
Allyl bromoacetate is used in the electrochemical bromofunctionalization of alkenes . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
Synthesis of Bromohydrins
Bromohydrins, which are very useful building blocks in chemistry, have been prepared by reacting alkenes in bromine/water or using N-bromo succinimide (NBS)/dimethyl sulfoxide (DMSO) systems . Allyl bromoacetate is used in these reactions .
Electrochemical Strategies for Bromination
Over the past decade, several electrochemical strategies for the bromination of alkenes using anodically generated bromine have been reported . Allyl bromoacetate is used in these electrochemical strategies .
Mécanisme D'action
Target of Action
Allyl bromoacetate is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis due to its ability to act as an alkylating agent .
Mode of Action
The mode of action of allyl bromoacetate involves the interaction with its targets through a process known as alkylation. This process involves the transfer of an alkyl group from the allyl bromoacetate to the target molecule. The bromine atom in the compound acts as a leaving group, facilitating the transfer of the allyl group .
Biochemical Pathways
It’s known that the compound can participate in cyclization reactions, leading to the formation of γ-lactones . This suggests that it may influence pathways involving lactone formation or degradation.
Result of Action
The primary result of allyl bromoacetate’s action is the alkylation of target molecules, leading to their modification. This can have various effects at the molecular and cellular level, depending on the specific targets and the context in which the reaction occurs .
Action Environment
The action of allyl bromoacetate can be influenced by various environmental factors. For example, the presence of other reagents, the pH, temperature, and solvent can all affect the compound’s reactivity and stability . Furthermore, the compound’s action can also be influenced by the presence of metallocomplex initiators .
Safety and Hazards
Propriétés
IUPAC Name |
prop-2-enyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWVIMJPXKIXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335850 | |
| Record name | Allyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl bromoacetate | |
CAS RN |
40630-84-0 | |
| Record name | Allyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | prop-2-enyl 2-bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Allyl Bromoacetate a potent nematocide compared to existing solutions?
A1: Research indicates that Allyl Bromoacetate exhibits strong nematocidal activity against the rice white tip nematode (Aphelenchoides besseyi). Notably, it completely inhibits nematode growth at a concentration of 8 parts per million (ppm) []. This is significantly more potent than Sodium N-methyldithiocarbamate, a commercially available nematocide that requires a concentration of 16 ppm for similar efficacy []. This suggests that Allyl Bromoacetate could potentially offer a more effective solution for nematode control in agricultural applications.
Q2: How does the structure of Allyl Bromoacetate influence its nematocidal activity?
A2: The study exploring halogenoalkylcarboxylic acid esters as nematocides synthesized around 40 different esters and evaluated their efficacy []. This structure-activity relationship (SAR) study revealed that Allyl esters of halogenoacetic acids, particularly Allyl Bromoacetate, demonstrated the most potent nematocidal activities []. This highlights the crucial role of both the allyl group and the bromine atom in the molecule's interaction with its biological target and subsequent nematocidal effects.
Q3: Beyond its nematocidal properties, has Allyl Bromoacetate been investigated for other applications in chemical research?
A3: Yes, Allyl Bromoacetate has been utilized in studies focused on understanding radical cyclization reactions []. Researchers employed Allyl Bromoacetate to generate the Allyl α-bromocarboxylate radical and investigate its reactivity in the presence of metallocomplex initiators []. Interestingly, unlike some related compounds, the radical derived from Allyl Bromoacetate did not undergo ring closure, providing valuable insights into the factors influencing radical cyclization processes []. This highlights the compound's utility as a tool in fundamental chemistry research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)


![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)
